Trisodium 4-hydroxy-7-[[[[5-hydroxy-6-[(2-methyl-4-sulphonatophenyl)azo]-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-(phenylazo)naphthalene-2-sulphonate
Description
Trisodium 4-hydroxy-7-[[[[5-hydroxy-6-[(2-methyl-4-sulphonatophenyl)azo]-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-(phenylazo)naphthalene-2-sulphonate is a complex azo dye characterized by multiple sulfonate groups, aromatic azo linkages, and a naphthalene backbone. Its molecular formula is C₃₅H₂₅N₆Na₃O₁₂S₃, with a molar mass of 886.77 g/mol . The compound’s structure includes two azo (-N=N-) groups, which are critical for its chromophoric properties, and three sulfonate (-SO₃⁻) groups that enhance water solubility, making it suitable for industrial dyeing applications. Under normal conditions, it is reported to pose minimal direct harm to humans, though standard safety protocols (e.g., protective equipment, ventilation) are recommended during handling .
Properties
CAS No. |
84045-67-0 |
|---|---|
Molecular Formula |
C34H23N6Na3O12S3 |
Molecular Weight |
872.7 g/mol |
IUPAC Name |
trisodium;4-hydroxy-7-[[5-hydroxy-6-[(2-methyl-4-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C34H26N6O12S3.3Na/c1-18-13-24(53(44,45)46)9-12-27(18)38-40-31-29(55(50,51)52)17-20-15-23(8-11-26(20)33(31)42)36-34(43)35-22-7-10-25-19(14-22)16-28(54(47,48)49)30(32(25)41)39-37-21-5-3-2-4-6-21;;;/h2-17,41-42H,1H3,(H2,35,36,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;/q;3*+1/p-3 |
InChI Key |
PLPYYJOKXLXXIR-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-7-5-hydroxy-6-(2-methyl-4-sulphonatophenyl)azo-7-sulphonato-2-naphthylaminocarbonylamino-3-(phenylazo) naphthalene-2-sulphonate (sodium salt) involves multiple steps, starting with the diazotization of aromatic amines followed by coupling reactions with naphthol derivatives. The reaction conditions typically require acidic or basic environments to facilitate the formation of azo bonds.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes where the reactants are mixed in reactors under controlled temperatures and pH levels. The product is then purified through filtration and crystallization techniques to obtain the desired dye quality.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts like Lewis acids or bases.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
a. Staining and Imaging
Trisodium 4-hydroxy-7-[[[[5-hydroxy-6-[(2-methyl-4-sulphonatophenyl)azo]-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-(phenylazo)naphthalene-2-sulphonate is widely used as a staining agent in histology and microbiology. Its vibrant color allows for effective visualization of cellular components under a microscope, aiding in the study of cellular morphology and pathology.
b. Drug Delivery Systems
Research has indicated that azo dyes can be utilized in drug delivery systems due to their ability to undergo reduction in the gastrointestinal tract, releasing active pharmaceutical ingredients. The compound's solubility and stability make it a candidate for formulating controlled-release drug systems, enhancing bioavailability and therapeutic efficacy.
a. Water Treatment
The compound has been studied for its potential in wastewater treatment processes. Its ability to absorb light makes it suitable for photodegradation methods, where it can help break down pollutants under UV light exposure. This application is particularly relevant in treating dye-laden effluents from textile industries.
b. Biosensors
This compound can be integrated into biosensors for detecting heavy metals and other contaminants in water sources. Its colorimetric properties allow for easy visual detection of changes in concentration levels.
a. Textile Industry
As a dye, this compound is extensively used in the textile industry for coloring fabrics. Its high stability and vibrant hue make it a preferred choice for various textile products.
b. Food Industry
Due to its synthetic nature, there are ongoing discussions regarding the safety of using azo dyes like this compound in food products. Regulatory bodies monitor its use, ensuring that it complies with safety standards to prevent adverse health effects.
Photodegradation of Azo Dyes
A study investigated the photodegradation of various azo dyes, including this compound, under UV light conditions. The results indicated a significant reduction in dye concentration after 120 minutes of exposure, demonstrating its potential effectiveness in wastewater treatment applications .
Drug Release Studies
In a controlled release study, formulations containing this compound were tested for their release profiles of encapsulated drugs. The findings showed a sustained release over 24 hours with minimal initial burst release, indicating favorable characteristics for drug delivery systems .
Mechanism of Action
The compound exerts its effects primarily through its ability to form strong azo bonds, which contribute to its stability and color properties. The molecular targets include aromatic rings and functional groups that can participate in resonance and electron delocalization, enhancing the compound’s chromophoric characteristics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with other sulfonated azo dyes and triazine-containing derivatives. Key analogues include:
Key Observations :
- Triazine vs. Naphthalene Backbones : The target compound and its triazine-containing analogues (e.g., ) differ in backbone complexity. Triazine derivatives often exhibit enhanced thermal stability and binding affinity due to their heterocyclic structure, whereas naphthalene-based dyes prioritize chromophore intensity .
- Sulfonate Groups: All compared compounds feature sulfonate groups, which improve aqueous solubility and reduce toxicity compared to non-sulfonated azo dyes .
- Safety: The target compound’s safety profile is notably better than many traditional azo dyes (e.g., benzidine-based derivatives), which are restricted due to carcinogenic breakdown products . However, triazine-containing analogues may pose additional risks due to reactive chlorine substituents .
Physicochemical Properties
- Solubility: The trisodium salt form and multiple sulfonate groups render the compound highly water-soluble, a trait shared with other sulfonated dyes but distinct from non-ionic azo dyes .
- Stability : Azo linkages are sensitive to UV degradation, but sulfonate and hydroxyl groups may mitigate this through hydrogen bonding and charge stabilization . Triazine-containing analogues may exhibit superior photostability due to aromatic heterocycles .
Analytical Methods
- Detection : Solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC), as described in , are effective for analyzing sulfonated azo dyes due to their polarity and UV-Vis absorbance .
- Structural Elucidation : X-ray crystallography (e.g., SHELX software ) and infrared spectroscopy (e.g., matrix IR detectors ) are critical for confirming sulfonate and azo functional groups.
Research Findings and Gaps
- Safety: While the target compound is deemed low-risk under normal use , long-term ecotoxicological data are lacking. Degradation products (e.g., aromatic amines) require further study.
- Synthesis : highlights diazonium coupling as a key synthetic route for azo dyes, but optimization for trisodium sulfonates remains underexplored .
Biological Activity
Trisodium 4-hydroxy-7-[[[[5-hydroxy-6-[(2-methyl-4-sulphonatophenyl)azo]-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-(phenylazo)naphthalene-2-sulphonate, commonly referred to as Direct Red 99, is a synthetic dye belonging to the azo dye family. This compound has garnered attention for its biological activity, particularly in environmental and health-related studies due to its applications in textiles and cosmetics. This article explores the biological activity of this compound, focusing on its toxicity, potential carcinogenic effects, and interactions with biological systems.
Molecular Structure
- Molecular Formula : C34H17Cu2N6NaO15S3
- Molecular Weight : 995.8 g/mol
- CAS Number : 6837-87-2
Physical Properties
- Appearance : Dark red powder
- Solubility : Soluble in water
Toxicity and Safety Profile
Research indicates that azo dyes, including Direct Red 99, can undergo metabolic reduction to form aromatic amines, which are known to be potentially carcinogenic. A study highlighted that exposure to these compounds may lead to various toxicological effects, including:
- Acute Toxicity : Direct Red 99 has shown acute toxicity in laboratory tests, with varying effects based on concentration and exposure duration.
- Chronic Toxicity : Long-term exposure has been associated with reproductive toxicity and potential genotoxic effects.
Table 1: Summary of Toxicological Studies on Direct Red 99
Carcinogenic Potential
The International Agency for Research on Cancer (IARC) classifies certain azo dyes as Group 2B carcinogens (possibly carcinogenic to humans). The metabolic conversion of azo compounds into aromatic amines raises concerns about their carcinogenic potential.
Environmental Impact
Direct Red 99 is widely used in the textile industry, leading to environmental contamination. Studies have shown that wastewater containing this dye can be toxic to aquatic life, affecting biodiversity and ecosystem health.
Case Study 1: Health Impact Assessment
A health impact assessment conducted in a textile manufacturing region revealed elevated levels of aromatic amines in the urine of workers exposed to Direct Red 99. The study linked occupational exposure to increased incidences of bladder cancer among workers.
Case Study 2: Ecotoxicological Effects
Research on the ecotoxicological effects of Direct Red 99 demonstrated significant mortality rates in fish exposed to dye-laden effluents from textile mills. The study emphasized the need for stringent regulations on dye discharge into water bodies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
